2-hydroxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide
Description
2-Hydroxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide (HTMBH) is a Schiff base synthesized via condensation of thiophene-2-carboxaldehyde with 2-hydroxybenzohydrazide. Two primary methods are employed:
- Conventional synthesis: Refluxing in ethanol with glacial acetic acid as a catalyst for 3 hours .
- Ultrasound-assisted synthesis: Achieves higher yields (~85–90%) in shorter reaction times using ethanol as a solvent, aligning with green chemistry principles .
HTMBH’s structure features a thiophene ring, a hydrazone linker, and a salicyloyl group. The sulfur atom in thiophene enables dπ–dπ bonding with Fe, enhancing its corrosion inhibition properties on mild steel in acidic media . Applications focus on corrosion inhibition, with electrochemical studies showing adsorption-based mechanisms (e.g., Langmuir isotherm adherence) .
Properties
CAS No. |
93352-51-3 |
|---|---|
Molecular Formula |
C12H10N2O2S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
2-hydroxy-N-[(Z)-thiophen-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H10N2O2S/c15-11-6-2-1-5-10(11)12(16)14-13-8-9-4-3-7-17-9/h1-8,15H,(H,14,16)/b13-8- |
InChI Key |
OLDVIXVCAVKNTM-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C\C2=CC=CS2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CS2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and thiophene-2-carbaldehyde. This reaction is often carried out under reflux conditions in the presence of ethanol as a solvent . The reaction can be represented as follows:
2-hydroxybenzohydrazide+thiophene-2-carbaldehyde→2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar condensation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Synthesis of 2-Hydroxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide
The compound is typically synthesized through the condensation reaction between 2-hydroxybenzohydrazide and thiophene-2-carbaldehyde. The reaction is generally performed under mild conditions, often utilizing solvents like ethanol or methanol to facilitate the process. Characterization of the compound is achieved through various spectroscopic techniques including NMR, IR, and mass spectrometry.
Antimicrobial Properties
Research indicates that hydrazone compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that similar hydrazone derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular processes .
| Compound | Microorganism | Activity |
|---|---|---|
| This compound | Escherichia coli | Inhibition observed |
| This compound | Staphylococcus aureus | Inhibition observed |
Antitubercular Activity
The compound has also shown potential as an antitubercular agent. In vitro studies have indicated that derivatives containing similar structural motifs can inhibit the growth of Mycobacterium tuberculosis, which is crucial given the rising resistance to conventional tuberculosis treatments. The design of these compounds often employs quantitative structure-activity relationship (QSAR) studies to predict efficacy before synthesis .
Coordination Chemistry
Hydrazones are recognized for their ability to form complexes with metal ions, making them valuable in coordination chemistry. The presence of functional groups in this compound allows it to act as a ligand, facilitating the formation of metal-ligand complexes that may exhibit enhanced biological activities or novel properties .
Antibacterial Activity Study
A recent investigation into the antibacterial properties of various hydrazone derivatives included this compound. The study employed a diffusion method to assess activity against Bacillus subtilis and Escherichia coli, revealing promising results that warrant further exploration of structure-activity relationships (SAR) in future research .
Antitubercular Evaluation
In another study focusing on antitubercular activity, compounds structurally related to this compound were evaluated against Mycobacterium tuberculosis. The results indicated that certain derivatives displayed significant inhibitory effects, suggesting that modifications to the hydrazone framework could yield more effective treatments for tuberculosis .
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide involves its interaction with biological targets through its hydrazone moiety. It can chelate metal ions, disrupting metal-dependent biological processes. Additionally, its ability to form hydrogen bonds and interact with cellular components contributes to its biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Hydroxy-N′-(4-Fluorobenzoyl)benzohydrazide
- Synthesis: Microwave-assisted hydrazinolysis of methyl salicylate followed by acylation with 4-fluorobenzoyl chloride at 0–5°C. Total yield: 30.55% .
- Structural Features : Fluorine substituent introduces electron-withdrawing effects, altering electronic properties.
2-Hydroxy-N′-(2-Oxoindolin-3-ylidene)benzohydrazide Derivatives
- Synthesis : Condensation of 2-hydroxybenzohydrazide with substituted isatins under reflux (6–7 hours) .
- Structural Features : Indole-2,3-dione moiety introduces planar rigidity and hydrogen-bonding sites.
- Applications : Anti-inflammatory activity (e.g., 63–65% paw edema reduction in carrageenan-induced models) .
- Key Differences : Longer synthesis time vs. HTMBH; biological focus contrasts with HTMBH’s industrial corrosion inhibition .
N′-(Pyridin-2-ylmethylene)benzohydrazide Derivatives
- Synthesis : Reflux of pyridine-2-carboxaldehyde with benzohydrazides .
- Structural Features : Pyridine ring enhances π-acceptor capacity and metal coordination (e.g., Cu²⁺, Ni²⁺ complexes).
- Applications : Antimicrobial and anticancer activities; Cu²⁺ complexes show urease inhibition .
- Key Differences : Nitrogen-rich heterocycles enable metal coordination, unlike HTMBH’s sulfur-mediated Fe interactions .
Thiocarbohydrazones (e.g., Adamantane/Ferrocene Derivatives)
- Synthesis : Condensation of thiocarbohydrazide with aldehydes/ketones .
- Structural Features: Sulfur and nitrogen donors facilitate multi-dentate metal coordination.
- Applications : Corrosion inhibition for C-steel in HCl, with efficiencies up to 95% at 500 ppm .
- Key Differences : Broader metal coordination vs. HTMBH’s Fe-specific adsorption; higher inhibition efficiency in acidic media .
Data Tables
Research Findings and Mechanistic Insights
- HTMBH : Adsorbs on mild steel via thiophene’s sulfur and hydrazone’s lone pairs, forming a protective layer . Electrochemical impedance spectroscopy (EIS) confirms charge-transfer resistance improvements .
- Fluorinated Analogues : Reduced electron density due to fluorine may limit adsorption but enhance bioactivity via dipole interactions .
- Thiocarbohydrazones: Sulfur and nitrogen donors enable chelation with Fe²⁺/Fe³⁺, offering broader inhibition but requiring higher concentrations .
Biological Activity
2-hydroxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has shown potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. This article synthesizes recent research findings on the biological activity of this compound, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be depicted as follows:
The synthesis typically involves the condensation reaction between salicylaldehyde and thiophen-2-carbaldehyde with benzohydrazide under acidic conditions, yielding the target hydrazone compound with high purity and yield.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effective inhibition of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values reported as low as 64 µg/mL. The compound's ability to disrupt biofilm formation further enhances its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | Inhibition noted |
Anti-inflammatory Activity
In vitro studies have indicated that this hydrazone derivative possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases. The mechanism of action appears to involve the modulation of signaling pathways related to inflammation.
Anticancer Activity
The anticancer potential of this compound has also been explored. In cell line studies, it exhibited cytotoxic effects against various cancer cell lines, including those derived from pancreatic and gastric cancers. The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry analysis.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Patu8988 (pancreatic) | 15 |
| SGC7901 (gastric) | 20 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that it may bind effectively to enzymes involved in inflammatory processes and cancer cell proliferation. The presence of the hydroxyl group enhances hydrogen bonding interactions, which is crucial for its binding affinity.
Case Studies
- Antimicrobial Efficacy : A study conducted by Guglielmi et al. demonstrated that derivatives of benzohydrazide, including our compound of interest, displayed potent antibacterial activity against multi-drug resistant strains.
- Anti-inflammatory Properties : Research published in Pharmaceuticals highlighted the compound's ability to reduce TNF-alpha levels in LPS-stimulated macrophages, indicating its potential role in managing chronic inflammatory conditions.
- Anticancer Activity : A recent investigation into various hydrazone derivatives found that this compound induced apoptosis in cancer cells via mitochondrial pathways, leading to increased interest in its development as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-hydroxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation of 2-hydroxybenzohydrazide with thiophene-2-carbaldehyde. Key steps include:
- Refluxing in methanol or ethanol under acidic conditions (e.g., catalytic acetic acid) for 4–6 hours .
- Purification via recrystallization using methanol or ethanol to achieve >90% yield. Monitor reaction progress by TLC (chloroform:methanol 95:5) .
- Optimize stoichiometry (1:1 molar ratio of hydrazide to aldehyde) and temperature (70–80°C) to minimize side products .
Q. How is structural characterization performed for this compound?
- Methodology : Use a combination of:
- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., ~88° between benzohydrazide and thiophene moieties) and confirm E-configuration of the hydrazone bond .
- Spectroscopy :
- IR : Identify ν(N–H) at 3200–3300 cm⁻¹ and ν(C=O) at 1650–1680 cm⁻¹ .
- NMR : Assign peaks for imine proton (δ 8.2–8.5 ppm, singlet) and thiophene protons (δ 7.2–7.5 ppm) .
Q. What preliminary biological screening assays are recommended?
- Methodology :
- Antimicrobial activity : Use microdilution assays (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations 1–100 µg/mL .
- Anti-inflammatory potential : Evaluate COX-2 inhibition via ELISA, comparing to ibuprofen as a positive control .
Advanced Research Questions
Q. How can synthetic protocols be modified to enhance yield or purity for scaled-up applications?
- Methodology :
- Employ continuous flow reactors to control temperature/pressure and reduce side reactions .
- Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification instead of recrystallization if impurities persist .
- Monitor reaction kinetics via HPLC to identify optimal termination points .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodology :
- Perform dose-response curves to confirm activity thresholds (e.g., IC₅₀ values) under standardized conditions (pH, temperature, cell lines) .
- Compare substituent effects: For example, electron-withdrawing groups (e.g., –Cl) on the benzohydrazide may enhance antitubercular activity, while electron-donating groups (e.g., –OCH₃) improve anti-inflammatory effects .
Q. What advanced spectroscopic techniques resolve tautomerism or dynamic behavior in solution?
- Methodology :
- Variable-temperature NMR : Detect keto-enol tautomerism by observing shifts in imine and hydroxyl proton signals at 25–80°C .
- DFT calculations : Model energy barriers for tautomeric interconversion using Gaussian09 with B3LYP/6-31G(d) basis set .
Q. How can computational modeling (e.g., QSAR) guide structural optimization?
- Methodology :
- Develop 2D-QSAR models using descriptors like logP, molar refractivity, and HOMO/LUMO energies. Validate with experimental IC₅₀ values from antimycobacterial assays .
- Perform docking studies (AutoDock Vina) to predict binding modes with targets like DNA gyrase or COX-2 .
Q. What strategies validate the impact of isomerism (E/Z) on biological activity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
